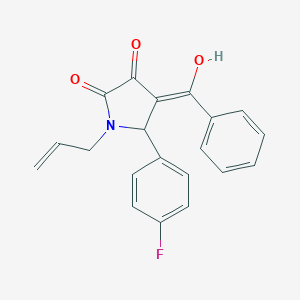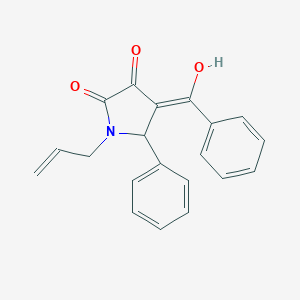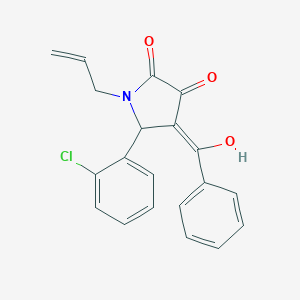![molecular formula C24H31N3O5S B282593 2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282593.png)
2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation, glucose metabolism, and neuroinflammation. It has been shown to inhibit the activity of enzymes such as hexokinase and phosphatidylinositol 3-kinase (PI3K), which are involved in cancer cell proliferation and glucose metabolism. It also inhibits the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation and neurodegeneration.
Biochemical and Physiological Effects:
2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It also improves glucose tolerance and insulin sensitivity, which makes it a potential anti-diabetic agent. In addition, it exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to exhibit anti-cancer, anti-diabetic, and neuroprotective effects. However, one of the limitations is that it has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of 2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to study its safety and efficacy in humans through clinical trials. Additionally, it would be interesting to investigate the molecular mechanisms underlying its anti-cancer, anti-diabetic, and neuroprotective effects to identify potential targets for drug development.
Synthesemethoden
The synthesis of 2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide involves the reaction of cyclohexylamine with 4,5-dihydro-1H-imidazole-2-thione in the presence of allyl bromide and sodium hydride. The resulting compound is then reacted with 3,4,5-trimethoxybenzaldehyde and acetic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It also has potential as an anti-diabetic agent by improving glucose tolerance and insulin sensitivity. In addition, it has been studied for its neuroprotective effects in Alzheimer's disease by reducing oxidative stress and inflammation.
Eigenschaften
Molekularformel |
C24H31N3O5S |
|---|---|
Molekulargewicht |
473.6 g/mol |
IUPAC-Name |
N-cyclohexyl-2-[(4E)-5-oxo-1-prop-2-enyl-4-[(3,4,5-trimethoxyphenyl)methylidene]imidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H31N3O5S/c1-5-11-27-23(29)18(12-16-13-19(30-2)22(32-4)20(14-16)31-3)26-24(27)33-15-21(28)25-17-9-7-6-8-10-17/h5,12-14,17H,1,6-11,15H2,2-4H3,(H,25,28)/b18-12+ |
InChI-Schlüssel |
IIEKNPJQNBNSAZ-LDADJPATSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=N2)SCC(=O)NC3CCCCC3)CC=C |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=N2)SCC(=O)NC3CCCCC3)CC=C |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=N2)SCC(=O)NC3CCCCC3)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B282510.png)
![3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282511.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282512.png)
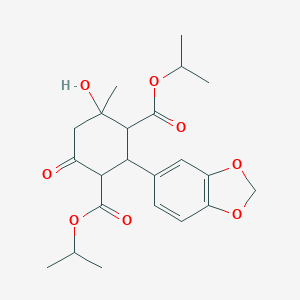
![4-[2-(2,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282515.png)
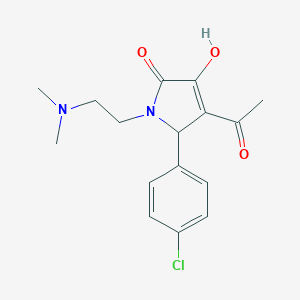
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282521.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282522.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282531.png)
![3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)
